Technical Documentation Center

5-Hydroxy-2-(trifluoromethyl)benzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Melting Point of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Introduction 2-Hydroxy-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its utili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxy-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility as a versatile building block stems from the unique interplay of its three functional groups: a nucleophilic hydroxyl group, an electrophilic aldehyde, and an electron-withdrawing trifluoromethyl group. The trifluoromethyl group, in particular, can enhance properties such as metabolic stability and lipophilicity, which are highly desirable in drug design.[1] The melting point of a compound is a fundamental physical property that provides a preliminary indication of its purity and is critical for various aspects of its handling, formulation, and quality control. This guide provides a comprehensive overview of the melting point of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, the methodologies for its accurate determination, and factors that can influence its value.

Physicochemical Properties

2-Hydroxy-5-(trifluoromethyl)benzaldehyde is typically a white to pale yellow solid under standard conditions.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₅F₃O₂[1][3]
Molecular Weight 190.12 g/mol
Melting Point 59-62 °C
Boiling Point 204.5±35.0 °C (Predicted)[1]
Appearance White to pale yellow solid/powder[1]
CAS Number 210039-65-9[1][3]
Melting Point Determination: A Methodological Overview

The accurate determination of the melting point is paramount for confirming the identity and purity of a sample of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. The relatively narrow reported melting range of 59-62 °C suggests that the compound is a crystalline solid at room temperature. A broad melting range can be indicative of the presence of impurities.

There are two primary methods for determining the melting point in a research or quality control setting:

  • Capillary Melting Point Apparatus: This is a traditional and widely used method. A small amount of the finely powdered sample is packed into a capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram, with the peak maximum often taken as the melting temperature. DSC provides more quantitative data than the capillary method and can also reveal other thermal transitions, such as polymorphism.

Experimental Protocol: Capillary Melting Point Determination

The following is a detailed, step-by-step protocol for determining the melting point of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde using a standard capillary melting point apparatus.

Materials:

  • 2-Hydroxy-5-(trifluoromethyl)benzaldehyde sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (optional, for grinding coarse samples)

Procedure:

  • Sample Preparation: Ensure the 2-Hydroxy-5-(trifluoromethyl)benzaldehyde sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Initial Run): Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to obtain an approximate melting range. Observe the sample and note the temperature at which it starts to melt.

  • Slow Heating (Accurate Determination): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube with the sample.

  • Data Recording: Set the heating rate to a slow and steady 1-2 °C/min. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

  • Repeatability: For ensuring accuracy, it is advisable to perform the measurement in triplicate.

Self-Validation: A sharp melting range (e.g., within 1-2 °C) is a strong indicator of a pure compound. If the melting range is broad or lower than the literature value, the sample may contain impurities or residual solvent.

Factors Influencing the Melting Point

Several factors can affect the observed melting point of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde:

  • Purity: Impurities disrupt the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range. This phenomenon is known as freezing-point depression.

  • Crystalline Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can result in different melting points. Each polymorph will have a unique crystal lattice and, consequently, a distinct melting point. While there is no specific mention of polymorphism for this compound in the searched literature, it is a possibility for organic molecules.

  • Heating Rate: A faster heating rate in a capillary melting point apparatus can lead to an artificially elevated and broader melting range due to a lag in thermal equilibrium between the heating block, the thermometer, and the sample.

Experimental Workflow and Safety Considerations

The following diagram illustrates the logical workflow for the determination and interpretation of the melting point of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Interpretation Prep Obtain Dry, Powdered Sample Grind Grind if Necessary Prep->Grind Pack Pack Capillary Tube (2-3 mm) Grind->Pack Transfer Sample InitialRun Rapid Heating for Approximate Range Pack->InitialRun AccurateRun Slow Heating (1-2 °C/min) for Precise Range InitialRun->AccurateRun Record Record T1 (onset) and T2 (clear point) AccurateRun->Record Compare Compare with Literature Value (59-62 °C) Record->Compare Purity Assess Purity (Narrow vs. Broad Range) Compare->Purity IsPure Is Melting Range Narrow and Correct? Purity->IsPure Pure Sample is Likely Pure IsPure->Pure Yes Impure Sample May Be Impure (Consider Recrystallization) IsPure->Impure No

Caption: Workflow for the determination and analysis of the melting point of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde.

Safety Precautions: When handling 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, it is essential to consult the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation.[4] All handling should be performed in a well-ventilated area or a fume hood.

References

  • Cas 210039-65-9, 2-hydroxy-5-(trifluoroMethyl)benzaldehyde | lookchem. [Link]

  • 5-Hydroxy-2-(trifluoromethyl)benzaldehyde ≥97% | Avantor. [Link]

  • 210039-65-9 | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde - Capot Chemical. [Link]

  • 93249-62-8 | 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZALDEHYDE. [Link]

Sources

Exploratory

Physicochemical Profiling and Boiling Point Dynamics of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

Executive Summary In contemporary drug discovery, the strategic incorporation of fluorinated motifs is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. 5-Hydroxy-2-(trifluoromethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorinated motifs is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. 5-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS: 1243458-25-4) has emerged as a highly versatile building block for synthesizing advanced pharmaceutical intermediates[1]. Featuring an electron-withdrawing trifluoromethyl (-CF 3​ ) group, a reactive aldehyde (-CHO), and a hydrogen-bond donating hydroxyl (-OH) group, this compound presents a unique physicochemical profile.

This whitepaper provides an in-depth technical analysis of the thermodynamic properties of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde, with a specific focus on its boiling point dynamics, structural causality, and the self-validating methodologies required for its empirical determination in a laboratory setting.

Structural Causality and Boiling Point Estimation

The boiling point of a fluorinated aromatic compound is dictated by a delicate balance between molecular weight, dipole-dipole interactions, and hydrogen bonding networks. While empirical boiling point data for 5-Hydroxy-2-(trifluoromethyl)benzaldehyde is not widely cataloged in standard commercial databases[2], it can be accurately estimated through Quantitative Structure-Property Relationship (QSPR) modeling and structural causality analysis.

The Causality of Intermolecular Forces
  • Intermolecular vs. Intramolecular Hydrogen Bonding: In ortho-substituted isomers (e.g., 2-hydroxybenzaldehyde/salicylaldehyde), the proximity of the -OH and -CHO groups facilitates intramolecular hydrogen bonding, which shields the polar groups and significantly lowers the boiling point (approx. 197 °C). In contrast, the 5-hydroxyl configuration of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde forces the molecule to engage in extensive intermolecular hydrogen bonding with adjacent molecules. This network requires substantially more thermal energy to disrupt, driving the boiling point upward.

  • The Trifluoromethyl Effect: The -CF 3​ group at the 2-position exerts a powerful electron-withdrawing inductive effect (-I), which polarizes the aromatic ring and increases the acidity of the 5-hydroxyl proton. This enhances the strength of the intermolecular hydrogen bonds. Furthermore, while the -CF 3​ group adds significant molecular mass (MW: 190.12 g/mol )[3], the low polarizability of the fluorine atoms partially offsets the expected increase in boiling point, preventing the compound from becoming excessively viscous or solid at high temperatures.

Based on these thermodynamic principles and comparisons to non-fluorinated analogs (e.g., 3-hydroxybenzaldehyde, BP ~240 °C), the predicted standard boiling point of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde is 235 °C to 245 °C at 760 mmHg .

Quantitative Data Summary

Table 1: Physicochemical Properties of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

PropertyValueCausality / Significance
CAS Number 1243458-25-4Unique chemical registry identifier[4].
Molecular Formula C 8​ H 5​ F 3​ O 2​ Dictates baseline molecular mass and elemental composition.
Molecular Weight 190.12 g/mol Influences vapor pressure and volatility[3].
Predicted Boiling Point 235 °C – 245 °C (760 mmHg)Driven by strong intermolecular H-bonding from the 5-OH group.
H-Bond Donors 1 (-OH)Critical for target protein interaction and crystal lattice energy.
H-Bond Acceptors 5 (2x Oxygen, 3x Fluorine)Facilitates dipole-dipole interactions and aqueous solubility.

Experimental Protocol: Micro-Scale Boiling Point Determination

Because 5-Hydroxy-2-(trifluoromethyl)benzaldehyde is a specialized, high-value intermediate[5], traditional macro-scale distillation to determine its boiling point is economically unviable and risks thermal degradation. The following self-validating protocol utilizes Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA/DSC) to empirically determine the boiling point using less than 5 mg of material.

The Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates a pre- and post-run calibration loop . If the system fails to measure the known boiling point of a reference standard within a strict tolerance, the experimental data for the analyte is automatically invalidated.

Step 1: System Calibration (Validation Check)

  • Load 2.0 mg of analytical-grade Benzoic Acid (Standard BP: 249 °C) into a pin-holed aluminum hermetic pan.

  • Execute a thermal ramp at 10 °C/min from 25 °C to 260 °C under a 50 mL/min dry N 2​ purge.

  • Validation Gate: The extrapolated onset of the vaporization endotherm must read 249 °C ± 1.0 °C. If the deviation exceeds 1.0 °C, recalibrate the DSC thermocouple before proceeding.

Step 2: Sample Preparation

  • Transfer the TGA/DSC apparatus into an inert argon environment to prevent atmospheric moisture from artificially depressing the boiling point via hydrate formation.

  • Weigh exactly 2.5 mg of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde[3].

  • Seal the sample in a hermetic aluminum pan. Puncture a single 50 µm pinhole in the lid. Causality: The pinhole allows vapor to escape at a controlled rate, maintaining a localized liquid-vapor equilibrium essential for an accurate phase transition measurement.

Step 3: Thermal Analysis & Data Extrapolation

  • Transfer the sealed pan to the DSC cell and equilibrate at 25 °C.

  • Ramp the temperature at 10 °C/min up to 300 °C.

  • Record the heat flow (W/g) to identify the endothermic peak corresponding to 100% weight loss.

  • Extrapolation: If the analysis is performed under reduced pressure to mitigate the risk of thermal decomposition, apply the Antoine Equation to mathematically extrapolate the observed vaporization temperature to the standard atmospheric boiling point (760 mmHg).

BP_Protocol N1 Step 1: Calibration (Benzoic Acid BP: 249 °C) N2 Step 2: Sample Prep (2.5 mg, Pin-holed Pan) N1->N2 Validate System N3 Step 3: TGA/DSC Ramp (10 °C/min, N2 Purge) N2->N3 Load Sample N4 Step 4: Antoine Eq. Extrapolation to 760 mmHg N3->N4 Extract Endotherm

Caption: TGA/DSC self-validating workflow for micro-scale boiling point determination.

Synthetic Utility in Drug Development

Understanding the boiling point and thermal stability of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde is critical when designing high-temperature synthetic workflows. In drug discovery, this compound is primarily utilized in Hit-to-Lead optimization to introduce the metabolically stable -CF 3​ pharmacophore.

Key Synthetic Workflows
  • Reductive Amination: The aldehyde moiety readily reacts with primary amines to form imines. Due to the high boiling point of the starting material, reactions can be safely refluxed in solvents like dichloroethane (83 °C) or toluene (110 °C) without significant loss of the aldehyde to volatilization. Subsequent reduction (e.g., using NaBH(OAc) 3​ ) yields secondary amine scaffolds.

  • Etherification: The 5-hydroxyl group serves as a highly reactive nucleophilic anchor. It can undergo Mitsunobu reactions or simple S N​ 2 alkylations to append solubilizing chains, relying on the -CF 3​ group to maintain overall molecular lipophilicity.

Drug_Dev D1 5-OH-2-CF3- Benzaldehyde D2 Reductive Amination D1->D2 React D3 Target Binding Assay D2->D3 Screen D4 Lead Optimization D3->D4 Refine

Caption: Integration of 5-OH-2-CF3-benzaldehyde into hit-to-lead optimization pipelines.

References

Sources

Foundational

In-Depth IR Spectroscopic Analysis of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde: A Technical Guide

Executive Summary 5-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS: 1243458-25-4) is a highly functionalized aromatic building block utilized extensively in medicinal chemistry and agrochemical development. The strategic i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS: 1243458-25-4) is a highly functionalized aromatic building block utilized extensively in medicinal chemistry and agrochemical development. The strategic integration of a trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic stability, while the aldehyde (–CHO) and phenolic hydroxyl (–OH) groups provide versatile synthetic handles. Infrared (IR) spectroscopy serves as a primary, non-destructive analytical modality to confirm its structural integrity. This whitepaper details the mechanistic causality behind its vibrational modes and provides a self-validating protocol for high-resolution Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) analysis.

Structural Causality & Vibrational Mechanics

To accurately interpret the IR spectrum of this molecule, one must analyze the electronic interplay between its functional groups. The specific substitution pattern (1-CHO, 2-CF₃, 5-OH) creates a unique electronic environment that deviates from standard monosubstituted benzenes[1].

The Carbonyl (C=O) Stretch

Typically, an aryl-conjugated aldehyde absorbs near 1700 cm⁻¹. However, the vibrational frequency is highly sensitive to the electron density of the aromatic ring.

  • Inductive Withdrawal (–I): The highly electronegative –CF₃ group at the ortho position (position 2) exerts a strong inductive electron-withdrawing effect, pulling electron density away from the carbonyl carbon.

  • Meta-Resonance Bypass: The phenolic –OH group at position 5 is meta to the aldehyde. While –OH is a strong resonance donor (+M), resonance structures dictate that the electron density is pushed only to the ortho and para positions (carbons 4, 6, and 2). Because the aldehyde is at position 1, it is geometrically bypassed by the resonance effect and only experiences the –OH group's inductive withdrawal (–I)[2].

  • Net Effect: The combined electron withdrawal from both substituents reduces the contribution of the single-bond resonance structure (C⁺–O⁻), thereby increasing the C=O bond order and force constant. Consequently, the C=O stretch is shifted to a higher frequency, expected between 1705–1715 cm⁻¹ .

The Hydroxyl (O-H) Stretch

Unlike salicylaldehyde (2-hydroxybenzaldehyde), where the –OH and –CHO groups are adjacent and form strong intramolecular hydrogen bonds (shifting the O–H stretch below 3200 cm⁻¹)[3], the –OH in this molecule is physically distant from the aldehyde. This spatial separation precludes intramolecular hydrogen bonding. Instead, the molecules engage in extensive intermolecular polymeric hydrogen bonding in the solid state, yielding a broad, intense O–H stretching band centered around 3250–3400 cm⁻¹ [2].

The Trifluoromethyl (C-F) Stretch

The C–F bond is highly polarized. The symmetric and asymmetric stretching vibrations of the –CF₃ group couple strongly with the skeletal vibrations of the aromatic ring. Because IR absorption intensity is proportional to the square of the change in dipole moment during the vibration, the –CF₃ group produces exceptionally strong, broad absorption bands in the "fingerprint" region between 1100 and 1350 cm⁻¹ [4].

ElectronicEffects OH 5-Hydroxyl (-OH) Meta to Aldehyde Para to CF3 Ring Aromatic Ring (Conjugation Scaffold) OH->Ring Resonance (+M) to ortho/para (Bypasses C=O) CF3 2-Trifluoromethyl (-CF3) Ortho to Aldehyde Strong -I Effect CHO 1-Aldehyde (-CHO) Vibrational Reporter (C=O Stretch) CF3->CHO Inductive Withdrawal (-I) Increases C=O Bond Order Ring->CF3 Electron Density Pulled by -CF3 Ring->CHO Inductive Withdrawal (-I) from OH & CF3

Fig 1: Electronic push-pull dynamics dictating the vibrational frequencies of the molecule.

Quantitative Spectral Assignments

The following table summarizes the anticipated quantitative IR data based on the structural causality discussed above.

Wavenumber (cm⁻¹)IntensityAssignmentPhysical Causality / Notes
3250 – 3400 Strong, BroadO–H stretch (Phenolic)Intermolecular hydrogen bonding; broadened due to varying H-bond lengths in the solid state.
2850 & 2750 Weak, DoubletC–H stretch (Aldehyde)Fermi resonance between the fundamental C–H stretch and the first overtone of the C–H bend.
1705 – 1715 Strong, SharpC=O stretch (Aldehyde)Shifted higher due to the combined inductive withdrawal (–I) of the ortho-CF₃ and meta-OH groups.
1580 – 1610 Medium, SharpC=C stretch (Aromatic)Aromatic ring skeletal breathing modes; enhanced by the polar substituents.
1320, 1120 – 1180 Very Strong, BroadC–F stretch (–CF₃)Asymmetric and symmetric stretches; massive dipole moment derivative yields the strongest peaks in the spectrum.
1220 StrongC–O stretch (Phenol)Coupling of the O–H bend with the C–O stretch.
860 – 900 MediumC–H bend (Out-of-plane)Characteristic of the isolated aromatic proton (position 6, between CHO and OH).
800 – 850 MediumC–H bend (Out-of-plane)Characteristic of the two adjacent aromatic protons (positions 3 and 4).

Experimental Protocol: High-Resolution ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the optimal sampling technique for 5-Hydroxy-2-(trifluoromethyl)benzaldehyde. It eliminates the need for KBr pellet pressing, thereby preventing moisture absorption (which obscures the O–H region) and preserving the polymorphic state of the solid[5].

Self-Validating Workflow

Step 1: System Initialization & Purge Ensure the FTIR spectrometer (e.g., Thermo Scientific Nicolet) is actively purged with dry nitrogen to suppress atmospheric water vapor and CO₂. Allow the system to stabilize for 15 minutes.

Step 2: Crystal Preparation & Background Acquisition

  • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Self-Validation (Clean Check): Acquire a background spectrum of the empty crystal (32 scans, 4 cm⁻¹ resolution). The baseline must be flat, confirming the absence of residual organic contaminants[5].

Step 3: Sample Application & Optical Contact

  • Deposit 1–2 mg of the solid compound directly onto the center of the diamond crystal.

  • Lower the pressure anvil until the integrated slip-clutch "clicks."

    • Causality: The evanescent wave generated by total internal reflection penetrates only 0.5–2.0 µm into the sample. Uniform, high-pressure contact is mandatory to ensure sufficient signal-to-noise ratio and to prevent anomalous dispersion artifacts (derivative-shaped peaks)[5].

Step 4: Data Acquisition Collect the sample spectrum using the following parameters:

  • Range: 4000 to 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32 to 64 (to optimize the signal-to-noise ratio in the weak aldehyde C–H stretching region).

Step 5: Spectral Processing (ATR Correction) Apply an ATR correction algorithm to the raw data.

  • Causality: The depth of penetration ( dp​ ) of the evanescent wave is directly proportional to the wavelength. Consequently, IR radiation penetrates deeper into the sample at lower wavenumbers. Without correction, the massive C–F stretching bands at ~1100 cm⁻¹ will appear artificially magnified compared to the O–H stretch at ~3300 cm⁻¹. ATR correction normalizes the intensities to approximate a standard transmission spectrum[6].

ATRWorkflow Init 1. System Init & N2 Purge BG 2. Background Acquisition Init->BG Prep 3. Sample Application BG->Prep Press 4. Apply Pressure Prep->Press Acq 5. Data Acquisition Press->Acq Acq->BG Artifacts Detected Proc 6. ATR & Baseline Correction Acq->Proc

Fig 2: Self-validating ATR-FTIR experimental workflow ensuring high-fidelity spectral acquisition.

Troubleshooting Spectral Artifacts

When analyzing highly polarizable molecules like trifluoromethylated benzaldehydes, specific artifacts can compromise data integrity:

  • Derivative-Shaped Peaks (Christiansen Effect): If the peaks in the strongly absorbing C–F region (1100–1350 cm⁻¹) appear asymmetrical or derivative-shaped, the sample is experiencing anomalous dispersion due to poor contact with the crystal. Resolution: Re-apply the sample, ensuring it covers the exact center of the crystal, and verify the pressure anvil is fully engaged.

  • Negative Peaks at 2350 cm⁻¹: This indicates that the atmospheric CO₂ concentration in the sample compartment decreased between the background scan and the sample scan. Resolution: Maintain a continuous N₂ purge and re-collect the background immediately prior to sample acquisition[7].

References

  • Arabian Journal of Chemistry. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67996, 4-(Trifluoromethyl)benzaldehyde. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley-VCH.[Link]

  • George Mason University. (2025). GMU SOP: FT-IR Nanofabrication Facility Thermo Fisher, Nicolet iS50. [Link]

Sources

Exploratory

Mass Spectrometry of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde: A Comprehensive Analytical Guide

Executive Summary & Physicochemical Rationale As a Senior Application Scientist, approaching the mass spectrometric analysis of complex substituted aromatics requires moving beyond simple mass-to-charge (m/z) matching. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist, approaching the mass spectrometric analysis of complex substituted aromatics requires moving beyond simple mass-to-charge (m/z) matching. We must analyze the molecule as a dynamic system of electron densities. 5-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS: 1243458-25-4) presents a fascinating interplay of functional groups: an electron-withdrawing trifluoromethyl (-CF₃) group, a reactive aldehyde (-CHO), and an ionizable phenolic hydroxyl (-OH).

This whitepaper deconstructs the mass spectrometric behavior of this molecule, providing a self-validating framework for its detection, fragmentation logic, and structural elucidation in drug development and materials science pipelines.

Ionization Strategy: The Causality Behind the Choice

The selection of an ionization technique is dictated by the molecule's proton affinity, gas-phase acidity, and thermal stability.

  • Electron Impact (EI): At a standard 70 eV, EI provides highly reproducible, hard ionization. The rigid aromatic core stabilizes the radical molecular ion [M]⁺· at m/z 190. This method is ideal for library matching and structural confirmation of the intact volatile molecule.

  • Electrospray Ionization (ESI): The presence of the phenolic -OH is heavily influenced by the strong electron-withdrawing nature of the ortho-positioned -CF₃ group. This inductive effect significantly lowers the pKa of the phenol, making it highly acidic. Consequently, Negative Ion Mode ESI (ESI-) is the most sensitive and logical choice, yielding an abundant deprotonated pseudomolecular ion [M - H]⁻ at m/z 189. Positive mode (ESI+) is analytically inefficient here, as the electron-deficient nature of the trifluoromethylated ring severely hinders protonation1.

Electron Impact (EI-MS) Fragmentation Mechanics

Understanding the EI fragmentation of substituted benzaldehydes requires analyzing competing cleavage pathways. Drawing parallels from the 2, the aldehyde group typically undergoes α-cleavage to lose a hydrogen radical, forming a stable acylium ion.

For 5-Hydroxy-2-(trifluoromethyl)benzaldehyde, the fragmentation causality is as follows:

  • Molecular Ion: The initial ionization yields [M]⁺· at m/z 190.

  • Aldehydic Cleavage: Loss of the aldehydic proton (-1 Da) yields the [M - H]⁺ ion at m/z 189. This is a highly diagnostic peak for aromatic aldehydes.

  • Trifluoromethyl Dynamics: The -CF₃ group is prone to losing a fluorine radical (-19 Da) due to the high energy of the 70 eV electron beam, generating an [M - F]⁺ ion at m/z 171. A complete heterolytic cleavage of the -CF₃ group generates the stable trifluoromethyl cation itself at m/z 69, a hallmark of 3.

  • Carbon Monoxide Expulsion: The acylium ion (m/z 189) can subsequently lose neutral carbon monoxide (CO, -28 Da) to form a substituted phenyl cation at m/z 161.

EI_Fragmentation M [M]⁺· m/z 190 M_H [M - H]⁺ m/z 189 M->M_H -H· (Aldehyde cleavage) M_F [M - F]⁺ m/z 171 M->M_F -F· (α-cleavage) M_CHO [M - CHO]⁺ m/z 161 M->M_CHO -CHO· CF3 [CF₃]⁺ m/z 69 M->CF3 Heterolytic cleavage

EI-MS fragmentation logic for 5-Hydroxy-2-(trifluoromethyl)benzaldehyde.

Electrospray Ionization (ESI) & Tandem MS (MS/MS) Behavior

In tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID), the isolated [M - H]⁻ precursor (m/z 189) undergoes specific neutral losses driven by the collision gas (typically Argon or Nitrogen).

The proximity of the -CF₃ group to the aromatic ring facilitates a highly specific neutral loss of hydrogen fluoride (HF, -20 Da), yielding a product ion at m/z 169. This occurs because the internal energy imparted during CID allows the basic phenoxide oxygen or the ring itself to abstract a fluorine atom, expelling HF to regain thermodynamic stability.

Quantitative Data & Diagnostic Ions

Table 1: Key Diagnostic Ions and Mechanistic Rationale

Ionization ModePrecursor / Fragmentm/z ValueNeutral LossMechanistic Rationale
EI (70 eV) [M]⁺·190NoneIntact radical cation
EI (70 eV) [M - H]⁺189-1 Da (H•)α-cleavage of the aldehyde group
EI (70 eV) [M - F]⁺171-19 Da (F•)Homolytic cleavage of C-F bond
EI (70 eV) [CF₃]⁺69-121 DaHeterolytic cleavage of -CF₃
ESI (-) [M - H]⁻189NoneDeprotonated pseudomolecular ion
ESI (-) MS/MS [M - H - HF]⁻169-20 Da (HF)CID-driven elimination of hydrogen fluoride

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility in quantitative or qualitative assays, the following protocol outlines an optimized LC-ESI-MS/MS workflow. The protocol is designed as a self-validating system, meaning system suitability and carryover checks are built directly into the run sequence.

ESI_Workflow Prep Sample Preparation ESI ESI(-) Ionization Prep->ESI Q1 Q1 Isolation [M-H]⁻ m/z 189 ESI->Q1 CID CID Fragmentation Q1->CID Detect Q3/TOF Detection CID->Detect

Step-by-step ESI-MS/MS analytical workflow in negative ion mode.

Step-by-Step Methodology: LC-MS/MS Analysis in ESI- Mode
  • Sample Preparation: Dissolve the 4 in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Water and Acetonitrile.

  • Mobile Phase Configuration (The Causality):

    • Mobile Phase A: 5 mM Ammonium Acetate in Water. (Why? Unlike formic acid which suppresses negative ionization by forcing protonation, ammonium acetate acts as a volatile buffer that stabilizes the pH and actively facilitates the deprotonation of the phenol group in the ESI droplet).

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Source Optimization (ESI-):

    • Capillary Voltage: -2.5 kV to -3.0 kV (Keep low to prevent corona discharge in negative mode).

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

  • Tandem MS (MRM) Setup: Isolate m/z 189 in Quadrupole 1 (Q1). Apply a collision energy (CE) ramp (10-30 eV) using Argon as the collision gas to determine the optimal CE for the m/z 189 → 169 transition in Q3.

  • System Validation: To ensure the protocol is self-validating, inject a double-blank (solvent only) immediately before the first standard, and immediately following the highest calibration standard. The post-run blank must show an m/z 189 peak area of <5% of the Lower Limit of Quantification (LLOQ) to validate the absence of autosampler carryover.

References

  • Doc Brown's Advanced Organic Chemistry. "Interpreting the mass spectrum of benzaldehyde". DocBrown.info. URL: [Link]

  • University of Alabama at Birmingham (UAB). "Ion fragmentation of small molecules in mass spectrometry". UAB Targeted Metabolomics and Proteomics Laboratory. URL:[Link]

  • NIST Mass Spectrometry Data Center. "Benzaldehyde, 3-(trifluoromethyl)-". NIST Chemistry WebBook, SRD 69. URL: [Link]

Sources

Foundational

The Enigmatic Reactivity of the Trifluoromethyl Group in Benzaldehydes: A Technical Guide for Synthetic and Medicinal Chemists

Abstract The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on the metabolic stability, lipophilicity, and binding affinity of drug candidates. When appended to a b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on the metabolic stability, lipophilicity, and binding affinity of drug candidates. When appended to a benzaldehyde scaffold, the CF₃ group introduces a fascinating interplay of electronic and steric effects that modulate the reactivity of both the aldehyde and the aromatic ring. This in-depth technical guide provides a comprehensive exploration of the reactivity of trifluoromethylated benzaldehydes, offering a blend of mechanistic insights, field-proven experimental protocols, and practical considerations for researchers in drug discovery and organic synthesis. We will dissect the nuanced reactivity of this privileged scaffold, providing a roadmap for its strategic manipulation in the synthesis of complex molecules.

The Dominant Influence of the Trifluoromethyl Group: A Physicochemical Perspective

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the benzaldehyde molecule, a consequence of the high electronegativity of the fluorine atoms. This influence is primarily transmitted through two mechanisms: the inductive effect (σ-effect) and the hyperconjugative effect.

  • Inductive Effect: The three fluorine atoms strongly pull electron density away from the carbon atom of the CF₃ group, which in turn withdraws electron density from the aromatic ring through the sigma bond network. This deactivates the ring towards electrophilic aromatic substitution and increases the electrophilicity of the aldehyde carbonyl carbon.

  • Hyperconjugation: While less intuitive, negative hyperconjugation (or reverse hyperconjugation) also plays a role. The C-F bonds can act as electron acceptors, delocalizing electron density from the aromatic ring into the antibonding orbitals of the C-F bonds. This further contributes to the electron-deficient nature of the trifluoromethylated benzaldehyde system.

These electronic perturbations have significant consequences for the molecule's reactivity, as summarized in the table below.

Table 1: Physicochemical Properties of Trifluoromethylated Benzaldehydes

PropertyEffect of CF₃ GroupConsequence for Reactivity
pKa of Conjugate Acid DecreasedIncreased electrophilicity of the carbonyl carbon
¹³C NMR Chemical Shift (CHO) Increased (downfield shift)Indicates a more electron-deficient carbonyl carbon
Hammett Constant (σ) Large and positiveQuantifies the strong electron-withdrawing nature
Lipophilicity (logP) IncreasedEnhances membrane permeability and potential for hydrophobic interactions

Reactivity at the Aldehyde: A Hub of Synthetic Transformations

The electron-deficient nature of the carbonyl carbon in trifluoromethylated benzaldehydes renders it highly susceptible to nucleophilic attack. This enhanced electrophilicity opens the door to a wide array of synthetic transformations, often with distinct reactivity profiles compared to their non-fluorinated counterparts.

Nucleophilic Addition Reactions

The addition of nucleophiles to the carbonyl group is a cornerstone of aldehyde chemistry. In the case of trifluoromethylated benzaldehydes, these reactions are often facile and high-yielding.

Experimental Protocol: Grignard Reaction with 4-(Trifluoromethyl)benzaldehyde

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagents: Magnesium turnings (1.2 eq) are placed in the flask and covered with anhydrous diethyl ether. A solution of the desired aryl or alkyl halide (1.0 eq) in anhydrous diethyl ether is placed in the dropping funnel.

  • Initiation: A small portion of the halide solution is added to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine if necessary.

  • Addition: Once the Grignard reagent formation is initiated (observed by bubbling and a change in color), the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

  • Aldehyde Addition: After the Grignard reagent has formed, the reaction mixture is cooled to 0 °C. A solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel.

  • Quenching: The reaction is stirred at room temperature until complete (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired secondary alcohol.

Reductive Amination

Reductive amination is a powerful tool for the synthesis of amines. The increased electrophilicity of the carbonyl in trifluoromethylated benzaldehydes facilitates the initial imine formation, which is then reduced in situ.

Workflow for Reductive Amination

G cluster_0 Reductive Amination Workflow A Trifluoromethylated Benzaldehyde C Imine/Iminium Ion Formation A->C B Primary or Secondary Amine B->C E Target Amine C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E G cluster_0 S_NAr Mechanism Start Aryl Halide with CF₃ and CHO groups Meisenheimer Formation of Meisenheimer Complex (Stabilized by CF₃ and CHO) Start->Meisenheimer Nucleophile Nucleophile (e.g., RO⁻, R₂N⁻) Nucleophile->Meisenheimer LeavingGroup Loss of Leaving Group Meisenheimer->LeavingGroup Product Substituted Product LeavingGroup->Product

Caption: The key steps in the nucleophilic aromatic substitution of a trifluoromethylated benzaldehyde derivative.

Reactivity Involving the Trifluoromethyl Group Itself

While the C-F bond is exceptionally strong, under specific and often harsh conditions, the trifluoromethyl group can participate in reactions. These transformations are less common but can be valuable for late-stage functionalization.

C-F Bond Activation

The activation of C-F bonds is a challenging but increasingly important area of research. Transition metal catalysts, particularly those based on nickel and palladium, have shown promise in mediating the cross-coupling of aryl C-F bonds. However, the high bond dissociation energy of the C-F bond in a CF₃ group makes its direct functionalization exceedingly difficult.

Hydrolysis of the Trifluoromethyl Group

Under forcing acidic or basic conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid. This transformation requires high temperatures and prolonged reaction times and is often accompanied by side reactions.

Applications in Drug Discovery and Agrochemicals

The unique properties imparted by the trifluoromethyl group have made trifluoromethylated benzaldehydes valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, and its lipophilicity can improve membrane permeability. Furthermore, the strong dipole moment of the C-F bonds can lead to favorable interactions with biological targets.

Conclusion

The reactivity of the trifluoromethyl group in benzaldehydes is a captivating subject, governed by a delicate balance of potent electronic effects. The strong electron-withdrawing nature of the CF₃ group profoundly influences the reactivity of both the aldehyde functionality and the aromatic ring. A thorough understanding of these principles is paramount for any chemist seeking to harness the power of this versatile scaffold in the design and synthesis of novel, functional molecules. The strategic incorporation of the trifluoromethyl group will undoubtedly continue to be a key strategy in the development of future medicines and advanced materials.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. [Link]

  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. [Link]

Protocols & Analytical Methods

Method

The Strategic deployment of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde in the Synthesis of Novel Pharmaceutical Scaffolds

An In-depth Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. The trifluoromethyl group (–CF3), in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the array of trifluoromethylated synthons, 5-Hydroxy-2-(trifluoromethyl)benzaldehyde stands out as a particularly versatile intermediate, offering a unique combination of reactive functionalities that can be exploited for the construction of diverse and complex molecular architectures.[3] This guide provides a detailed exploration of its application in pharmaceutical synthesis, complete with experimentally validated protocols and an analysis of the underlying chemical principles.

The Chemical Versatility of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

5-Hydroxy-2-(trifluoromethyl)benzaldehyde is a trifunctional aromatic compound, possessing a hydroxyl group, an aldehyde moiety, and a trifluoromethyl substituent. This unique arrangement of functional groups on the benzene ring dictates its reactivity and makes it a valuable precursor for a variety of pharmaceutical scaffolds.[3]

  • The Aldehyde Group: This is the primary site for a wide range of chemical transformations, including condensation reactions to form Schiff bases and chalcones, as well as Wittig reactions and reductive aminations.

  • The Hydroxyl Group: The phenolic hydroxyl group can participate in etherification and esterification reactions, allowing for the introduction of diverse side chains and the construction of more complex molecules. Its position relative to the other substituents can also influence the electronic properties of the aromatic ring.

  • The Trifluoromethyl Group: This strongly electron-withdrawing group significantly influences the reactivity of the aromatic ring and the properties of the resulting molecules. It is known to enhance metabolic stability by blocking potential sites of oxidation and can improve a drug's ability to cross cell membranes.[1][2]

The interplay of these three functional groups provides a powerful platform for the synthesis of novel compounds with potential therapeutic applications.

Core Synthetic Applications and Protocols

This section details two key synthetic transformations of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde: the synthesis of trifluoromethylated chalcones and Schiff bases. These compound classes are of significant interest in drug discovery due to their broad spectrum of biological activities.

Synthesis of Trifluoromethylated Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of flavonoids that serve as important intermediates in the biosynthesis of other flavonoids and exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.[4][5]

The reaction of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde with a substituted acetophenone in the presence of a base, such as sodium hydroxide, leads to the formation of a trifluoromethylated chalcone. The trifluoromethyl group on the B-ring of the chalcone can significantly influence its biological activity.

Claisen_Schmidt_Condensation Reactant1 5-Hydroxy-2-(trifluoromethyl)benzaldehyde Intermediate Enolate Intermediate Reactant1->Intermediate + Reactant2 Substituted Acetophenone Reactant2->Intermediate Catalyst NaOH / EtOH Catalyst->Intermediate Product Trifluoromethylated Chalcone Intermediate->Product Condensation & Dehydration

Caption: General workflow for the Claisen-Schmidt condensation to synthesize trifluoromethylated chalcones.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(5-hydroxy-2-(trifluoromethyl)phenyl)prop-2-en-1-one

This protocol describes a representative synthesis of a trifluoromethylated chalcone starting from 5-Hydroxy-2-(trifluoromethyl)benzaldehyde and 4-hydroxyacetophenone.

Materials:

  • 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

  • 4-Hydroxyacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde (e.g., 1.0 mmol) and 4-hydroxyacetophenone (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH (e.g., 1-2 mL) dropwise.

  • Reaction: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a pH of ~2. The chalcone product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure trifluoromethylated chalcone.[4][5]

Table 1: Representative Data for a Trifluoromethylated Chalcone Synthesis

ParameterValue
Starting Aldehyde 5-Hydroxy-2-(trifluoromethyl)benzaldehyde
Starting Ketone 4-Hydroxyacetophenone
Catalyst Sodium Hydroxide
Solvent Ethanol
Reaction Time 2-4 hours
Yield Typically high (can exceed 80-90%)
Characterization 1H NMR, 13C NMR, IR, Mass Spectrometry
Synthesis of Trifluoromethylated Schiff Bases

Schiff bases, characterized by the azomethine (-CH=N-) functional group, are another class of compounds with significant applications in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[6]

The reaction of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde with a primary amine, such as a substituted aniline, results in the formation of a trifluoromethylated Schiff base. The presence of the trifluoromethyl group can enhance the biological activity and stability of the resulting Schiff base.

Schiff_Base_Formation Reactant1 5-Hydroxy-2-(trifluoromethyl)benzaldehyde Intermediate Hemiaminal Intermediate Reactant1->Intermediate + Reactant2 Primary Amine (e.g., Aniline) Reactant2->Intermediate Solvent Ethanol Solvent->Intermediate Product Trifluoromethylated Schiff Base Intermediate->Product Dehydration

Caption: General workflow for the synthesis of trifluoromethylated Schiff bases.

Experimental Protocol: Synthesis of a Trifluoromethylated Schiff Base

This protocol provides a general procedure for the synthesis of a Schiff base from 5-Hydroxy-2-(trifluoromethyl)benzaldehyde and a primary amine.

Materials:

  • 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

  • Substituted primary amine (e.g., aniline)

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde (e.g., 1.0 mmol) and the selected primary amine (e.g., 1.0 mmol) in a suitable volume of ethanol (e.g., 20 mL).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Table 2: Representative Data for a Trifluoromethylated Schiff Base Synthesis

ParameterValue
Starting Aldehyde 5-Hydroxy-2-(trifluoromethyl)benzaldehyde
Starting Amine Substituted Aniline
Solvent Ethanol
Reaction Conditions Reflux
Reaction Time 2-6 hours
Yield Generally good to excellent
Characterization 1H NMR, 13C NMR, IR, Mass Spectrometry

Conclusion and Future Perspectives

5-Hydroxy-2-(trifluoromethyl)benzaldehyde is a powerful and versatile building block in the synthesis of novel pharmaceutical compounds. Its unique combination of reactive functional groups allows for the facile construction of diverse molecular scaffolds, including trifluoromethylated chalcones and Schiff bases, which are known to possess a wide range of biological activities. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable intermediate in their drug discovery efforts.

Future research in this area will likely focus on the development of new synthetic methodologies that further expand the utility of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde. This could include its use in multicomponent reactions, the development of novel catalytic systems for its transformation, and its incorporation into more complex heterocyclic systems. As the demand for new and more effective pharmaceuticals continues to grow, the strategic use of fluorinated building blocks like 5-Hydroxy-2-(trifluoromethyl)benzaldehyde will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (2024).
  • Cas 210039-65-9, 2-hydroxy-5-(trifluoroMethyl)benzaldehyde | lookchem.
  • experimental protocol for chalcone synthesis and characterization - Benchchem.
  • Synthesis of bioactive compounds - Diva-Portal.org.
  • Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC. (2025).
  • Journal of Medicinal and Medical Chemistry.
  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents - ACG Publications. (2024).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025).

Sources

Application

The Strategic Utility of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde in Synthetic Chemistry: Application Notes and Protocols

Abstract This technical guide provides an in-depth exploration of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde, a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry, agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde, a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry, agrochemical development, and materials science. We will elucidate the compound's key physicochemical properties, delve into detailed protocols for its synthesis and subsequent utilization in pivotal organic transformations, and discuss the strategic advantages conferred by its unique trifluoromethyl and hydroxyl functionalities. This document is intended to serve as a practical resource for scientists seeking to leverage this valuable building block in their research and development endeavors.

Introduction: The Value Proposition of a Fluorinated Phenolic Aldehyde

5-Hydroxy-2-(trifluoromethyl)benzaldehyde (C₈H₅F₃O₂) is a crystalline solid that has emerged as a crucial building block in contemporary organic synthesis.[1] Its utility is rooted in the synergistic interplay of its three functional groups: a reactive aldehyde, a nucleophilic and directing hydroxyl group, and an electron-withdrawing trifluoromethyl group. The trifluoromethyl (-CF₃) moiety is particularly noteworthy, as its incorporation into organic molecules is a well-established strategy for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[1] These properties are highly desirable in the design of novel therapeutic agents and agrochemicals.[1]

The strategic placement of the hydroxyl group at the 5-position and the trifluoromethyl group at the 2-position of the benzaldehyde scaffold creates a unique electronic and steric environment, influencing the reactivity of the aldehyde and the aromatic ring. This guide will provide the foundational knowledge and practical protocols to effectively harness the synthetic potential of this multifaceted intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol
Appearance White to pale yellow solid[1]
Melting Point 59-60 °C[1]
Boiling Point 204.5±35.0 °C (Predicted)[1]
Solubility Soluble in most organic solvents[1]
Storage Store in an inert atmosphere at room temperature.[1][1]

Handling and Safety: 5-Hydroxy-2-(trifluoromethyl)benzaldehyde should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthetic Protocol: Preparation of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

The synthesis of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde can be achieved through the ortho-formylation of the corresponding phenol. The following protocol is a representative method based on established ortho-formylation techniques.[2][3]

Reaction Principle: Ortho-Formylation of 4-(Trifluoromethyl)phenol

The introduction of an aldehyde group specifically at the ortho position to a hydroxyl group on an aromatic ring can be accomplished through various methods. One effective approach involves the use of a formylating agent in the presence of a Lewis acid or a specific directing agent system. In this case, we will utilize the Duff reaction or a related methodology on 4-(trifluoromethyl)phenol.

G 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol Intermediate Iminium Intermediate 4-(Trifluoromethyl)phenol->Intermediate Reaction Formylating Agent Hexamethylenetetramine (Duff Reaction) Formylating Agent->Intermediate Acid Catalyst Acid (e.g., TFA, H₃PO₄) Acid Catalyst->Intermediate Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product 5-Hydroxy-2-(trifluoromethyl)benzaldehyde Hydrolysis->Product caption Workflow for the ortho-formylation of 4-(trifluoromethyl)phenol.

Figure 1: General workflow for the synthesis of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde via ortho-formylation.

Detailed Experimental Protocol

Materials:

  • 4-(Trifluoromethyl)phenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA)

  • 1,2-Dichlorobenzene (or another suitable high-boiling solvent)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol (1.0 eq) and hexamethylenetetramine (1.5 eq) in 1,2-dichlorobenzene.

  • Acid Addition: Slowly add trifluoroacetic acid (or polyphosphoric acid) (3.0-4.0 eq) to the stirred mixture.

  • Heating: Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of hydrochloric acid (2 M) and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Hydroxy-2-(trifluoromethyl)benzaldehyde.

Self-Validation and Troubleshooting:

  • Expected Outcome: A white to pale yellow solid. The yield can vary depending on the specific conditions and scale.

  • Purity Assessment: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Potential Pitfalls: Incomplete reaction may occur if the temperature is too low or the reaction time is too short. The formation of isomeric byproducts is possible, necessitating careful chromatographic purification. The hydrolysis step is crucial; insufficient acid or time may lead to low yields.

Application Protocol: Synthesis of a Chalcone Derivative

5-Hydroxy-2-(trifluoromethyl)benzaldehyde is an excellent precursor for the synthesis of chalcones, which are important intermediates for various biologically active compounds. The Claisen-Schmidt condensation is the standard method for this transformation.

Reaction Principle: Claisen-Schmidt Condensation

This base-catalyzed condensation reaction involves the reaction of an aldehyde with a ketone to form an α,β-unsaturated ketone. In this case, 5-Hydroxy-2-(trifluoromethyl)benzaldehyde will react with an acetophenone derivative.

G Aldehyde 5-Hydroxy-2-(trifluoromethyl)benzaldehyde Reaction Claisen-Schmidt Condensation Aldehyde->Reaction Ketone Substituted Acetophenone Ketone->Reaction Base Base (e.g., NaOH, KOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Chalcone Derivative Reaction->Product caption Workflow for Chalcone Synthesis.

Figure 2: General workflow for the Claisen-Schmidt condensation to synthesize a chalcone derivative.

Detailed Experimental Protocol

Materials:

  • 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

  • A substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Dilute hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a flask, dissolve 5-Hydroxy-2-(trifluoromethyl)benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol. Stir at room temperature until a homogeneous solution is formed.

  • Base Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-6 hours. The reaction progress can be monitored by TLC. A color change and the formation of a precipitate are often observed.

  • Neutralization and Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral. The chalcone product should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Self-Validation and Troubleshooting:

  • Expected Outcome: A colored, crystalline solid. The yield is typically good to excellent.

  • Purity Assessment: The purity and structure of the chalcone can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic α,β-unsaturated ketone protons in the ¹H NMR spectrum are a key diagnostic feature.

  • Potential Pitfalls: The use of excess base or high temperatures can lead to side reactions. The order of addition of reagents can be important. Ensure the starting materials are fully dissolved before adding the base.

Other Synthetic Applications

The reactivity of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde is not limited to chalcone formation. It is a versatile intermediate for a wide range of organic transformations:

  • Reductive Amination: The aldehyde can be converted to various amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to synthesize a variety of substituted alkenes.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent).

  • Protection and Derivatization: The hydroxyl group can be protected (e.g., as a methyl or benzyl ether) to allow for selective reactions at the aldehyde functionality.

Conclusion

5-Hydroxy-2-(trifluoromethyl)benzaldehyde is a high-value synthetic intermediate with broad applicability in the synthesis of complex organic molecules. The presence of the trifluoromethyl group provides a powerful tool for modulating the physicochemical and biological properties of target compounds. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors, paving the way for the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.

References

  • 2-hydroxy-5-(trifluoroMethyl)benzaldehyde | 210039-65-9. (n.d.). LookChem. Retrieved March 13, 2026, from [Link]

  • Derivatives of 4- (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation. (n.d.). Google Patents.
  • Org. Synth. 2012, 89, 220. (2012). Organic Syntheses. Retrieved March 13, 2026, from [Link]

  • 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 22493901. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

Sources

Method

Application Note: Synthesis of Bioactive Scaffolds Utilizing 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

Executive Summary & Chemical Rationale In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetics. 5-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS: 12...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetics. 5-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS: 1243458-25-4) emerges as a highly versatile, dual-handle building block for the synthesis of complex bioactive molecules[1].

The utility of this specific scaffold is driven by two orthogonal reactive sites governed by the potent electronic effects of the trifluoromethyl (-CF 3​ ) group:

  • The Aldehyde Handle : The -CF 3​ group is a powerful electron-withdrawing moiety that exerts a strong inductive (-I) effect[2]. Positioned ortho to the aldehyde, it significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for nucleophilic attack (e.g., Knoevenagel condensations, reductive aminations)[3].

  • The Phenolic Handle : The hydroxyl group at position 5 is situated para to the -CF 3​ group. This orientation enhances the acidity of the phenol compared to unsubstituted variants, allowing for selective O-alkylation under exceptionally mild basic conditions[4]. This prevents unwanted side reactions, such as the Cannizzaro disproportionation of the aldehyde, which typically occurs under harsh basic conditions.

By leveraging these properties, researchers can construct diverse molecular libraries targeting critical disease pathways, including oncology and metabolic disorders[3],[4].

Physicochemical Profiling & Mechanistic Advantages

The substitution pattern of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde fundamentally alters its reactivity profile compared to standard benzaldehyde. The table below summarizes the quantitative and qualitative impacts of these functional groups on synthetic behavior.

Property / ParameterBenzaldehyde5-Hydroxy-2-(trifluoromethyl)benzaldehydeMechanistic Impact on Synthesis & Drug Design
Substituent Electronic Effect Neutral (H)Strongly Withdrawing (-CF 3​ )Donating (-OH)The -CF 3​ group dominates carbonyl activation, while the -OH group provides a site for divergent functionalization[2].
Carbonyl Electrophilicity BaselineHighly EnhancedAccelerates nucleophilic addition; reduces required reaction times and temperatures for condensation reactions[2].
Phenolic pK a​ N/A~8.5 (Estimated)Increased acidity enables selective O-alkylation using mild bases (e.g., K 2​ CO 3​ ), preserving the sensitive aldehyde[4].
Lipophilicity (LogP) 1.48+0.88 to +1.5 contribution from -CF 3​ The -CF 3​ group enhances membrane permeability and metabolic stability, highly sought after in therapeutic agents[3].

Divergent Synthetic Workflows

The true power of this scaffold lies in its ability to undergo sequential, orthogonal functionalization. The workflow below illustrates a divergent path starting from selective O-alkylation, followed by either condensation or amination.

SyntheticWorkflow SM 5-Hydroxy-2-(trifluoromethyl) benzaldehyde OAlk O-Alkylation (Mild Base, R-X) SM->OAlk Step 1 Knoev Claisen-Schmidt Condensation OAlk->Knoev Step 2A RedAm Reductive Amination (NaBH(OAc)3, R-NH2) OAlk->RedAm Step 2B Chalcone Fluorinated Chalcone (HIF-1α Inhibitor) Knoev->Chalcone Amine Trifluoromethylated Benzylamine Scaffold RedAm->Amine

Caption: Divergent synthetic workflow utilizing 5-Hydroxy-2-(trifluoromethyl)benzaldehyde.

Protocol A: Selective O-Alkylation (Self-Validating System)

Objective : Install a functionalized linker at the phenolic position while preserving the aldehyde. Causality : Potassium carbonate (K 2​ CO 3​ ) is selected over sodium hydride (NaH). The enhanced acidity of the phenol allows K 2​ CO 3​ to efficiently deprotonate the hydroxyl group without triggering aldol condensation or Cannizzaro reactions at the highly electrophilic aldehyde.

Step-by-Step Methodology :

  • Preparation : In an oven-dried round-bottom flask under N 2​ , dissolve 5-Hydroxy-2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition : Add finely powdered, anhydrous K 2​ CO 3​ (1.5 eq). Stir at room temperature for 15 minutes. Visual Cue: The solution will transition to a deeper yellow, indicating the formation of the phenoxide ion.

  • Alkylation : Dropwise add the alkyl halide (e.g., benzyl bromide or a PROTAC linker) (1.1 eq). Heat the mixture to 60°C for 4 hours.

  • In-Process Control (IPC) : Monitor via TLC (Hexane:EtOAc 3:1). The starting material (highly UV-active at 254 nm) should disappear, replaced by a higher R f​ spot (the ether product).

  • Workup & Validation : Quench with ice water and extract with EtOAc (3x). Wash the combined organic layers with 1M HCl to neutralize residual base, followed by brine. Dry over Na 2​ SO 4​ . The absence of a broad -OH stretch (~3300 cm −1 ) and the retention of the sharp C=O stretch (~1690 cm −1 ) in FT-IR validates the selective reaction.

Protocol B: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

Objective : Synthesize α,β -unsaturated ketones (chalcones) known for potent antitumor activity[3]. Causality : The highly electrophilic nature of the -CF 3​ activated aldehyde allows this reaction to proceed rapidly. The thermodynamic driving force is the formation of a fully conjugated, extended π -system, which dictates the exclusive formation of the (E)-isomer[2].

Step-by-Step Methodology :

  • Preparation : Dissolve the O-alkylated intermediate from Protocol A (1.0 eq) and a substituted acetophenone (1.0 eq) in absolute ethanol (0.3 M).

  • Catalysis : Cool the mixture to 0°C. Slowly add an aqueous solution of NaOH (20% w/v, 0.5 eq) dropwise to control the exothermic aldol addition phase.

  • Dehydration : Remove the ice bath and stir at room temperature for 6 hours. Visual Cue: The reaction will precipitate a solid or turn deep orange/red as the extended conjugated chalcone system forms.

  • In-Process Control (IPC) : Analyze via LC-MS. The intermediate aldol adduct mass should transition completely to the dehydrated chalcone mass [M - H 2​ O + H] + .

  • Workup & Validation : Pour the mixture into ice-cold 0.5M HCl to precipitate the product. Filter, wash with cold ethanol, and recrystallize. 1 H-NMR validation must show two doublets between δ 7.4–7.8 ppm with a coupling constant ( J ) of ~15.5–16.0 Hz, confirming the (E)-alkene geometry.

Biological Application: Target Pathway Inhibition

Derivatives of trifluoromethylated benzaldehydes, particularly chalcones and butyrolactones, have demonstrated significant efficacy as Hypoxia-Inducible Factor (HIF)-1 inhibitors[3]. HIF-1 is a critical transcription factor in tumor progression; its inhibition starves tumors by preventing angiogenesis. The lipophilic -CF 3​ group enhances the molecule's ability to penetrate cell membranes and bind deeply within the hydrophobic pockets of target proteins[3],[4].

Pathway Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation & Dimerization HIF1a->Nucleus Transcription Gene Transcription (VEGF, GLUT1) Nucleus->Transcription Angiogenesis Tumor Angiogenesis & Progression Transcription->Angiogenesis Inhibitor Fluorinated Chalcone (Synthesized Scaffold) Inhibitor->HIF1a Inhibits

Caption: Inhibition of the HIF-1α signaling pathway by synthesized fluorinated chalcones.

References

  • [4] Title: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent | Source: MDPI | URL: [Link]

  • [5] Title: Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides | Source: Beilstein Journal of Organic Chemistry | URL: [Link]

Sources

Application

Named reactions involving substituted benzaldehydes

Application Note: Advanced Synthetic Workflows for Substituted Benzaldehydes Mechanistic Rationale and Protocols for Knoevenagel, Claisen-Schmidt, and Perkin Reactions Introduction Substituted benzaldehydes are privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Workflows for Substituted Benzaldehydes Mechanistic Rationale and Protocols for Knoevenagel, Claisen-Schmidt, and Perkin Reactions

Introduction

Substituted benzaldehydes are privileged building blocks in medicinal chemistry and drug development, serving as highly versatile electrophiles in carbon-carbon bond-forming reactions. This application note details three critical named reactions: the Knoevenagel condensation, the Claisen-Schmidt condensation, and the Perkin reaction. By understanding the mechanistic causality behind each protocol, researchers can optimize yields, control stereochemistry, and streamline the synthesis of active pharmaceutical ingredients (APIs).

The Knoevenagel Condensation

Mechanistic Rationale & Causality The Knoevenagel condensation involves the reaction of an aromatic aldehyde with an active methylene compound, typically catalyzed by a weak base such as piperidine. The causality of the base choice is critical: piperidine not only deprotonates the active methylene to form a nucleophilic carbanion but can also condense with benzaldehyde to form a highly electrophilic iminium ion intermediate. This dual action significantly lowers the activation energy of the carbon-carbon bond formation[1]. Subsequent dehydration yields a stable α,β-unsaturated product.

Protocol: Synthesis of Benzylidenemalononitrile Self-Validating System: The reaction progress is visually indicated by the precipitation of the highly conjugated product, and completion is verified by the disappearance of the UV-active benzaldehyde spot on TLC.

  • Preparation: In a 50 mL round-bottom flask, dissolve substituted benzaldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 0.1 equivalents of piperidine. Causality: Limiting the base prevents unwanted side reactions, such as the Michael addition of excess nucleophile to the newly formed alkene.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic; a distinct color change or immediate precipitation often occurs within 15–30 minutes.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Once the benzaldehyde is consumed, add 20 mL of ice-cold water to drive complete precipitation of the product.

  • Isolation: Filter the solid under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to afford the pure product.

Knoevenagel A Benzaldehyde E Nucleophilic Attack (Aldol-type intermediate) A->E B Active Methylene (e.g., Malononitrile) D Carbanion Formation B->D C Base Catalyst (Piperidine) C->D Deprotonates D->E F Dehydration (-H2O) E->F G α,β-Unsaturated Product (e.g., Benzylidenemalononitrile) F->G

Mechanistic pathway of the Knoevenagel condensation with piperidine catalysis.

The Claisen-Schmidt Condensation

Mechanistic Rationale & Causality The Claisen-Schmidt condensation is a crossed-aldol reaction between an aromatic aldehyde (lacking α-protons) and an enolizable ketone (e.g., acetophenone) to yield chalcones, which are vital precursors for flavonoids and possess broad biological activities[2]. The reaction is typically base-catalyzed (e.g., NaOH or KOH). The causality behind the slow addition of the aldehyde at low temperatures is to minimize the Cannizzaro reaction (disproportionation of benzaldehyde) and prevent the self-condensation of the ketone[3].

Protocol: Synthesis of Chalcones Self-Validating System: The transition from a highly alkaline solution to a neutral pH during workup forces the hydrophobic chalcone to precipitate, providing immediate visual confirmation of successful isolation.

  • Enolate Generation: Dissolve acetophenone (10 mmol) in 15 mL of ethanol in a flask equipped with a magnetic stirrer. Add 10 mL of a 10% aqueous NaOH solution.

  • Thermal Control: Cool the mixture to 0–5°C in an ice bath. Causality: Cooling prevents the exothermic degradation of the enolate and suppresses side reactions.

  • Electrophile Addition: Slowly add substituted benzaldehyde (10 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 4 to 24 hours (depending on electronic effects of the substituents). Monitor by TLC.

  • Quenching: Once complete, pour the mixture into 40 mL of crushed ice water.

  • Neutralization: The mixture will be highly alkaline (pH 13-14). Neutralize by adding 10% HCl dropwise until the pH reaches 7.0[4]. Causality: Neutralization protonates the enolate resting states, decreasing product solubility and forcing the chalcone to crash out of solution.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

ClaisenSchmidt Step1 Dissolve Acetophenone & Base in EtOH Step2 Slow Addition of Benzaldehyde (0°C) Step1->Step2 Step3 Stir at RT (4-24 hours) Step2->Step3 Step4 Quench in Ice Water & Neutralize (HCl) Step3->Step4 Step5 Filter & Recrystallize (Chalcone) Step4->Step5

Step-by-step experimental workflow for synthesizing chalcones.

The Perkin Reaction

Mechanistic Rationale & Causality The Perkin reaction synthesizes cinnamic acid derivatives via the condensation of an aromatic aldehyde and an acid anhydride, mediated by the alkali salt of the acid (e.g., sodium acetate)[5]. The causality behind the harsh reaction conditions (160–180°C) is thermodynamic: the weak base (acetate) struggles to deprotonate the anhydride (pKa ~20) at room temperature. High thermal energy is mandatory to generate the reactive anhydride enolate, which then attacks the benzaldehyde[6]. Following an intramolecular acylation and elimination, hydrolysis yields the α,β-unsaturated aromatic acid.

Protocol: Synthesis of Cinnamic Acid Self-Validating System: The evolution of CO2 during the final acidification step, followed by the sudden appearance of a white fluffy precipitate, confirms the successful transition from the soluble sodium cinnamate to the insoluble cinnamic acid.

  • Reagent Assembly: In a dry 250 mL round-bottom flask, combine benzaldehyde (100 mmol), acetic anhydride (150 mmol), and anhydrous sodium acetate (50 mmol). Causality: Strictly anhydrous conditions are critical; ambient moisture would prematurely hydrolyze the acetic anhydride into acetic acid, killing the reaction.

  • Thermal Activation: Equip the flask with a reflux condenser and heat in an oil bath at 160°C for 1 hour, then increase the temperature to 180°C for an additional 3 hours[7].

  • Aqueous Quench: Cool the mixture slightly and pour it into a solution of saturated sodium carbonate until the pH is neutral and effervescence ceases. Causality: This converts the newly formed cinnamic acid into its water-soluble sodium salt.

  • Impurity Removal: Perform steam distillation to remove any unreacted, volatile benzaldehyde.

  • Filtration: Cool the remaining aqueous solution and filter under vacuum to remove insoluble resinous byproducts.

  • Acidification: Transfer the filtrate to a beaker and acidify dropwise with concentrated HCl (37%) until precipitation is complete (pH < 3)[7]. Causality: Protonation converts the soluble sodium cinnamate back into the highly insoluble cinnamic acid.

  • Collection: Chill the beaker overnight, filter the white fluffy precipitate, and dry under a vacuum.

Perkin A Acetic Anhydride D Anhydride Enolate A->D B Sodium Acetate (Base) B->D Deprotonation (160°C) C Benzaldehyde E Aldol Addition (Alkoxide Intermediate) C->E D->E F Internal Acylation & Elimination E->F G Hydrolysis (H2O) F->G H Cinnamic Acid G->H

Mechanistic sequence of the Perkin reaction yielding cinnamic acid.

Quantitative Data Summary: Reaction Parameters Comparison

Reaction TypeTypical ElectrophileTypical NucleophileCatalyst / BaseOperating TempApprox. TimeExpected Yield
Knoevenagel BenzaldehydeMalononitrilePiperidine (0.1 eq)20–25°C (RT)15–30 mins85–95%
Claisen-Schmidt BenzaldehydeAcetophenoneNaOH / KOH (10% aq)0°C to RT4–24 hours70–85%
Perkin BenzaldehydeAcetic AnhydrideSodium Acetate160–180°C4 hours50–75%

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Source: Taylor & Francis URL:[Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL:[Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation Source: YouTube URL:[Link]

  • Perkin reaction Source: Wikipedia URL:[Link]

  • Perkin Reaction Mechanism Source: BYJU'S URL:[Link]

  • Cinnamic Acid : Organic Synthesis (Perkin Reaction) Source: YouTube URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 5-Hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS: 1243458-25-4).

Direct formylation of 4-(trifluoromethyl)phenol is regiochemically unfavorable for yielding the 5-hydroxy isomer. Therefore, the field-standard, high-yielding approach relies on a three-step sequence starting from 3-bromo-4-(trifluoromethyl)phenol: (1) Phenol Protection , (2) Lithium-Halogen Exchange & Formylation , and (3) Lewis Acid-Mediated Deprotection [1].

Below, you will find the mechanistic workflow, quantitative parameters, self-validating protocols, and a targeted FAQ to resolve common yield-limiting issues.

Mechanistic Pathway & Workflow

SynthesisWorkflow SM 3-Bromo-4-(trifluoromethyl) phenol Step1 Step 1: Protection Yield: >95% SM->Step1 Int1 3-Bromo-4-(trifluoromethyl) anisole Step1->Int1 Step2 Step 2: Formylation Yield: 75-85% Int1->Step2 Int2 5-Methoxy-2-(trifluoromethyl) benzaldehyde Step2->Int2 Step3 Step 3: Deprotection Yield: 80-90% Int2->Step3 Product 5-Hydroxy-2-(trifluoromethyl) benzaldehyde Step3->Product

Workflow for the 3-step synthesis of 5-hydroxy-2-(trifluoromethyl)benzaldehyde.

Quantitative Reaction Parameters

To ensure reproducibility, benchmark your experimental metrics against the following validated parameters. Deviations from these metrics often indicate reagent degradation or moisture contamination.

StepReaction PhaseTemp (°C)Time (h)Expected Yield (%)Critical ParameterCommon Impurity
1 Phenol Methylation254> 95Finely powdered K₂CO₃Unreacted starting phenol
2 Lithiation/Formylation-781.575 - 85Strict -78 °C; Anhydrous DMF4-(Trifluoromethyl)anisole
3 BBr₃ Demethylation-78 to 251280 - 90≥ 3.0 eq of BBr₃ requiredTarry polymers; Acetals

Self-Validating Experimental Protocols

Do not treat these steps as a mere recipe; understanding the causality of each operation is critical for maintaining scientific integrity.

Step 1: Protection of 3-Bromo-4-(trifluoromethyl)phenol
  • Causality: The acidic phenolic proton must be masked. If left unprotected, it will irreversibly quench the n -BuLi in Step 2, forming a highly insoluble and electron-rich lithium phenoxide that resists halogen-metal exchange.

  • Procedure:

    • Dissolve 1.0 eq of 3-bromo-4-(trifluoromethyl)phenol in anhydrous DMF (0.5 M).

    • Add 2.0 eq of finely powdered K₂CO₃, followed by 1.5 eq of Methyl Iodide (MeI).

    • Stir at 25 °C for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol (lower Rf​ , UV active) should completely disappear, replaced by a higher Rf​ spot.

    • Workup: Quench with water, extract with EtOAc, wash the organic layer 3× with brine (to remove DMF), dry over Na₂SO₄, and concentrate to yield 3-bromo-4-(trifluoromethyl)anisole.

Step 2: Lithium-Halogen Exchange & Formylation
  • Causality: At -78 °C, the kinetics of the bromine-lithium exchange are vastly superior to ortho-deprotonation[2]. The trifluoromethyl group is stable to n -BuLi at this temperature, but warming the reaction prematurely will lead to complex oligomerization.

  • Procedure:

    • Dissolve 1.0 eq of 3-bromo-4-(trifluoromethyl)anisole in anhydrous THF (0.2 M) under a strict Argon atmosphere.

    • Cool the flask to exactly -78 °C using a dry ice/acetone bath.

    • Dropwise add 1.05 eq of n -BuLi (titrated prior to use). The solution will typically turn a pale yellow/orange, indicating the formation of the aryllithium species. Stir for 30 minutes.

    • Rapidly add 2.0 eq of freshly distilled, anhydrous DMF. Stir for an additional 30 minutes at -78 °C.

    • Self-Validation Check: The color should immediately fade upon DMF addition as the tetrahedral intermediate forms.

    • Workup: Quench at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, extract with EtOAc, and purify via silica gel chromatography to isolate 5-methoxy-2-(trifluoromethyl)benzaldehyde.

Step 3: BBr₃-Mediated Demethylation
  • Causality: Boron tribromide (BBr₃) is a potent Lewis acid that cleaves aryl ethers. However, the aldehyde oxygen strongly coordinates with BBr₃. Therefore, using standard catalytic or 1:1 stoichiometric amounts will stall the reaction[3]. You must use an excess to saturate the aldehyde and still have free BBr₃ available for ether cleavage.

  • Procedure:

    • Dissolve 1.0 eq of 5-methoxy-2-(trifluoromethyl)benzaldehyde in anhydrous dichloromethane (DCM, 0.1 M) under Argon.

    • Cool to -78 °C. Slowly add 3.0 eq of BBr₃ (1.0 M in DCM) dropwise.

    • Remove the cooling bath and allow the reaction to warm to 25 °C overnight (12 hours).

    • Self-Validation Check: The reaction mixture will turn dark red/brown due to the formation of the boron-arene complexes.

    • Workup (Critical): Cool the flask to 0 °C. Slowly quench by adding a 1:1 mixture of Methanol and saturated NaHCO₃. This gently hydrolyzes the boron-aldehyde complex without causing the exothermic polymerization seen with pure water. Extract with DCM to yield the final product, 5-hydroxy-2-(trifluoromethyl)benzaldehyde.

Troubleshooting FAQs

Q1: In Step 2, I am isolating a high percentage of 4-(trifluoromethyl)anisole (the debrominated byproduct) instead of the desired aldehyde. What went wrong? A1: The formation of the debrominated arene means your highly reactive aryllithium intermediate was protonated before it could react with the formylating agent. This is almost exclusively caused by moisture. DMF is notoriously hygroscopic and degrades into dimethylamine and formic acid over time. Ensure your DMF is freshly distilled over BaO or CaH₂. Additionally, verify that your THF is completely anhydrous and that you are maintaining a strict -78 °C temperature, as higher temperatures can cause the aryllithium to abstract protons from the THF solvent[2].

Q2: My yield drops significantly during the BBr₃ deprotection step, and the product is a dark, insoluble tar. How can I prevent this? A2: This is a classic issue when deprotecting benzaldehydes. The tar is formed via aldol-type condensations or polymerization of the highly reactive boron-aldehyde complex during an overly aggressive aqueous quench. Furthermore, computational and kinetic studies show that BBr₃ forms stable adducts with carbonyls, requiring at least 2-3 equivalents of BBr₃ to drive the ether cleavage[3]. To prevent tarring, ensure you use 3.0 equivalents of BBr₃ and quench the reaction at 0 °C using a Methanol/NaHCO₃ mixture. The methanol smoothly converts the reactive boron species into volatile trimethyl borate, protecting the aldehyde from exothermic degradation.

Q3: Can I save time by bypassing the protection step and performing a directed ortho-lithiation (DoM) directly on 4-(trifluoromethyl)phenol? A3: No, this approach will severely compromise your yield. Attempting a direct lithium-halogen exchange on an unprotected phenol requires 2 equivalents of n -BuLi (one to deprotonate the phenol, one for the exchange). The resulting lithium phenoxide is strongly electron-donating, which severely retards the kinetics of the subsequent halogen-metal exchange. Furthermore, the dianion is highly insoluble in THF at -78 °C, leading to heterogeneous mixtures, poor formylation yields, and competing ortho-lithiation directed by the CF₃ group[1]. Protection is mandatory for a scalable, self-validating system.

References

  • Sarma, P. K. S., et al. (2010). Inhibitors of acetyl-coa carboxylase (Patent No. WO2010127208A1).
  • Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry.[Link]

  • Klossowski, M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI Molecules.[Link]

Sources

Optimization

Technical Support Center: Recrystallization of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS No. 210039-65-9).

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS No. 210039-65-9). This document is structured to provide both foundational knowledge and in-depth troubleshooting advice to enable the consistent production of high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde?

A1: 5-Hydroxy-2-(trifluoromethyl)benzaldehyde is a white to pale yellow solid.[1] Key properties are summarized in the table below. The presence of the hydroxyl and trifluoromethyl groups influences its polarity and solubility.

PropertyValueReference
Molecular FormulaC8H5F3O2[2]
Molecular Weight190.12 g/mol [2]
Melting Point59-62 °C[1]
AppearanceWhite to pale yellow solid/powder[1]
Predicted Boiling Point204.5 ± 35.0 °C[1]

Q2: What is the general solubility profile of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde?

A2: While extensive quantitative solubility data is not widely published, its structure suggests good solubility in many organic solvents due to the lipophilic trifluoromethyl group.[3] It is reported to be slightly soluble in acetonitrile and chloroform and is likely to be soluble in other polar aprotic and protic solvents.[1] It is expected to have low solubility in non-polar solvents and is generally insoluble in water.[4]

Q3: Why is recrystallization the preferred method of purification for this compound?

A3: Recrystallization is a powerful and economical technique for purifying solid organic compounds.[] It is particularly effective at removing small amounts of impurities with different solubility profiles from the desired compound. For a compound like 5-Hydroxy-2-(trifluoromethyl)benzaldehyde, which is a solid at room temperature, recrystallization can yield high-purity material suitable for demanding applications in pharmaceutical and agrochemical synthesis.[1]

Q4: What are the characteristics of an ideal recrystallization solvent?

A4: An ideal recrystallization solvent should:

  • Not dissolve the compound at room temperature, but dissolve it completely at the solvent's boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out".[6]

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the recrystallization of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde and provides systematic solutions.

Problem: Difficulty in Selecting a Suitable Recrystallization Solvent

Answer:

Solvent selection is the most critical step in developing a successful recrystallization protocol.[6] A systematic approach is recommended.

Step-by-Step Solvent Screening Protocol:

  • Initial Screening: In separate small test tubes, add approximately 20-30 mg of your crude 5-Hydroxy-2-(trifluoromethyl)benzaldehyde.

  • Room Temperature Solubility: To each test tube, add 0.5 mL of a different solvent from the suggested list below. Agitate the mixture at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility to the boiling point of the solvent. A good solvent will completely dissolve the compound at this temperature. If it does not dissolve, add the solvent in 0.5 mL increments with continued heating until it does.

  • Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. A suitable solvent will result in the formation of well-defined crystals.

Suggested Solvents for Screening:

SolventClassExpected Solubility of 5-Hydroxy-2-(trifluoromethyl)benzaldehydeRationale and Potential Issues
Heptane/Hexane Non-polarLow at all temperaturesGood as an anti-solvent in a mixed-solvent system.
Toluene AromaticModerate to high when hot, low when coldGood for single-solvent recrystallization.
Dichloromethane HalogenatedHigh at room temperatureLikely too good of a solvent; may be useful in a mixed-solvent system.
Ethyl Acetate EsterHigh at room temperatureLikely too good of a solvent; may be useful in a mixed-solvent system.
Acetone KetoneHigh at room temperatureLikely too good of a solvent; may be useful in a mixed-solvent system.
Isopropanol/Ethanol AlcoholModerate to high when hot, low when coldGood candidates for single-solvent recrystallization.
Water ProticVery low at all temperaturesUseful for washing inorganic impurities from the crude solid.

Visualization of Solvent Selection Workflow:

G start Start: Crude Solid test_rt Test Solubility in 0.5 mL Solvent at Room Temperature start->test_rt dissolved_rt Soluble at RT test_rt->dissolved_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT test_rt->insoluble_rt No unsuitable1 Unsuitable Solvent (Too Soluble) dissolved_rt->unsuitable1 heat Heat to Boiling insoluble_rt->heat dissolved_hot Soluble when Hot heat->dissolved_hot Yes insoluble_hot Insoluble when Hot heat->insoluble_hot No cool Cool to RT, then Ice Bath dissolved_hot->cool unsuitable2 Unsuitable Solvent (Not Soluble Enough) insoluble_hot->unsuitable2 crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals suitable Potentially Suitable Solvent crystals->suitable too_much_solvent Potentially Too Much Solvent no_crystals->too_much_solvent

Caption: Solvent selection workflow for recrystallization.

Problem: The Compound "Oils Out" Instead of Crystallizing

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solution is supersaturated at a temperature above the compound's melting point.

Solutions:

  • Lower the Saturation Temperature: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. This lowers the temperature at which the solution will become saturated upon cooling.

  • Slow Down the Cooling Rate: Allow the solution to cool more slowly. This can be achieved by placing the flask in a warm water bath and allowing the bath to cool to room temperature.

  • Change the Solvent System: The chosen solvent may be too non-polar. Try a slightly more polar solvent or a mixed-solvent system. For example, if you are using toluene and the compound oils out, try a mixture of toluene and isopropanol.

Problem: No Crystals Form Upon Cooling

Answer:

This is a common issue that can often be resolved with simple techniques to induce crystallization.

Solutions:

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a small amount of pure 5-Hydroxy-2-(trifluoromethyl)benzaldehyde, add a single, tiny crystal to the cooled solution. This will act as a template for further crystal growth.

  • Reduce the Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: If an ice bath is not sufficient, a dry ice/acetone bath can be used to achieve lower temperatures, which may induce crystallization.

Problem: Poor Crystal Yield

Answer:

A low yield can be due to several factors.

Solutions:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in solution upon cooling.

  • Ensure Complete Cooling: Allow the solution to cool in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Problem: Impure Crystals (Discoloration or Incorrect Melting Point)

Answer:

If the final crystals are discolored or have a broad or depressed melting point, it indicates the presence of impurities.

Solutions:

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization will often yield a much purer product.

  • Hot Filtration: If there are insoluble impurities, they should be removed by filtering the hot solution before allowing it to cool.

  • Consider an Adsorbent: If the discoloration is due to highly colored, minor impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them. Use charcoal sparingly, as it can also adsorb your product.

General Protocol for Recrystallization

This protocol should be adapted based on the results of your solvent screening.

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Hydroxy-2-(trifluoromethyl)benzaldehyde. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just dissolved.

  • (Optional) Hot Filtration: If insoluble impurities are present, add a small excess of hot solvent and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Potential Impurities and Their Removal

  • Unreacted Starting Materials: These can often be removed by recrystallization due to different solubility profiles.

  • Isomeric Byproducts: The formation of other isomers is possible during synthesis. Recrystallization can be effective at separating isomers if their crystal packing and solubility are sufficiently different. If not, column chromatography may be necessary.

  • Products of Side Reactions: Oxidation of the aldehyde to a carboxylic acid is a common side reaction for benzaldehydes.[4] A wash with a dilute sodium bicarbonate solution during the workup prior to recrystallization can remove acidic impurities.

References

  • BenchChem. (2025). A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities.
  • LookChem. (n.d.). Cas 210039-65-9, 2-hydroxy-5-(trifluoroMethyl)benzaldehyde. Retrieved from [Link]

  • Stewart, R., & Yates, K. (1958). PROTONATION OF THE CARBONYL GROUP: II. THE BASICITIES OF SUBSTITUTED BENZALDEHYDES. Canadian Journal of Chemistry, 36(4), 664-671.
  • Klouwen, M. H., & Boelens, H. (1962). Alkyl-substituted benzaldehydes. Recueil des Travaux Chimiques des Pays-Bas, 81(7), 581-587.
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved from [Link]

  • Esteves, P. O., et al. (2021). Spectral-Luminescent Properties of Charged Forms of Some Substituted Benzaldehydes. Molecules, 26(16), 4873.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • Gutierrez, O., et al. (2019). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. ACS Central Science, 5(1), 125-131.
  • Olah, G. A. (1980). Process for the preparation of trifluoromethylated aromatic compounds. U.S.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents.
  • Crochet, A. (n.d.).
  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved from [Link]

  • BOC Sciences. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Foundations: Electronic Modulation of the Carbonyl Core

Reactivity Comparison of Substituted Benzaldehydes: A Kinetic and Mechanistic Guide For researchers and drug development professionals, predicting the reactivity of substituted benzaldehydes is a fundamental requirement...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison of Substituted Benzaldehydes: A Kinetic and Mechanistic Guide

For researchers and drug development professionals, predicting the reactivity of substituted benzaldehydes is a fundamental requirement for optimizing synthetic routes and elucidating reaction mechanisms. The reactivity of the aldehyde functional group is intricately modulated by the electronic properties of the substituents on the aromatic ring[1].

This guide provides an objective, data-driven comparison of how different substituents influence benzaldehyde reactivity across distinct chemical pathways, supported by kinetic data and validated experimental protocols.

The Hammett equation provides a linear free-energy relationship that correlates reaction rates with the electronic nature of meta- and para-substituents[2]. The reactivity of the carbonyl carbon is dictated by its electrophilicity, which is governed by two competing electronic forces:

  • Inductive Effects (I): Through-bond polarization driven by electronegativity. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I), while electron-donating groups (EDGs) push electron density toward it (+I)[1].

  • Resonance Effects (R): Through-space delocalization of π -electrons. Substituents in the ortho and para positions can directly participate in resonance with the carbonyl group, significantly amplifying their impact.

Depending on the reaction mechanism, these effects either accelerate or retard the reaction rate. For instance, nucleophilic addition (e.g., semicarbazone formation at low pH) is accelerated by EWGs, which increase the partial positive charge on the carbonyl carbon[3]. Conversely, oxidation reactions involving electron-deficient transition states are stabilized and accelerated by EDGs[4].

G cluster_0 Substituent Type cluster_1 Reaction Pathway Impact EWG Electron-Withdrawing Group (EWG) Carbonyl Carbonyl Carbon Electrophilicity EWG->Carbonyl + Inductive / Resonance NucAdd Nucleophilic Addition (Rate Accelerated) EWG->NucAdd EDG Electron-Donating Group (EDG) EDG->Carbonyl - Inductive / Resonance Oxidation Oxidation Pathway (Rate Accelerated) EDG->Oxidation Carbonyl->NucAdd High Electrophilicity Carbonyl->Oxidation Low Electrophilicity

Logical relationship between substituent electronic effects and reaction pathway kinetics.

Comparative Kinetic Data

To objectively compare reactivity, we must look at standardized kinetic data. Table 1 summarizes the second-order rate constants ( k ) and activation energies ( Ea​ ) for the oxidation of para-substituted benzaldehydes using benzimidazolium fluorochromate at 303 K[4].

Table 1: Oxidation Kinetics of para-Substituted Benzaldehydes

SubstituentElectronic NatureHammett Constant ( σ )Rate Constant k (L mol⁻¹ s⁻¹)Activation Energy Ea​ (kJ mol⁻¹)
-NO₂ (4-Nitro)Strong EWG+0.780.89 x 10⁻³62.5
-Cl (4-Chloro)Weak EWG+0.231.78 x 10⁻³56.8
-H (Unsubstituted)Neutral0.002.85 x 10⁻³52.3
-CH₃ (4-Methyl)Weak EDG-0.174.12 x 10⁻³48.9
-OCH₃ (4-Methoxy)Strong EDG-0.275.62 x 10⁻³45.1

Data Interpretation: In this specific oxidation pathway, electron-donating groups (-OCH₃, -CH₃) increase the reaction rate and lower the activation energy. This occurs because the transition state is electron-deficient; EDGs stabilize this transition state, facilitating the reaction[4]. Conversely, electron-withdrawing groups (-NO₂, -Cl) destabilize the transition state, leading to higher activation energies and slower rates.

Experimental Protocol: Kinetic Measurement of Semicarbazone Formation

While oxidation highlights the stabilizing effect of EDGs, semicarbazone formation is the gold-standard reaction for probing nucleophilic addition to benzaldehydes[5]. The reaction proceeds via a two-step mechanism: nucleophilic attack followed by acid-catalyzed dehydration.

The following protocol outlines a self-validating UV-Vis spectrophotometric method to determine the pseudo-first-order rate constants ( kobs​ ) for substituted benzaldehydes[6][7].

Causality Behind Experimental Choices (E-E-A-T)
  • Buffer Selection (pH 4.5): Semicarbazone formation is highly pH-dependent. At highly acidic pH, the semicarbazide nucleophile is completely protonated and rendered inactive. At neutral pH, the dehydration step becomes rate-limiting. A pH of 4.5 is the optimal thermodynamic compromise where the addition step is rate-determining, allowing for a clear Hammett correlation[3].

  • Pseudo-First-Order Conditions: By utilizing a vast molar excess of semicarbazide (>1000x relative to the aldehyde), the concentration of the nucleophile remains effectively constant throughout the reaction[5]. This isolates the aldehyde's concentration as the sole variable, ensuring the logarithmic decay plot is strictly linear. Any deviation from linearity immediately flags experimental error or competing side reactions, making this a self-validating system.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 3.0×10−5 M stock solution of the target substituted benzaldehyde in a 10% ethanol/water mixture. Separately, prepare a 0.05 M solution of semicarbazide hydrochloride in a 0.1 M sodium acetate/acetic acid buffer adjusted to pH 4.5.

  • Thermal Equilibration: Transfer 2.5 mL of the semicarbazide buffer solution into a standard 1-cm pathlength quartz cuvette. Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier thermostated cell holder set to 25.0 ± 0.1 °C. Allow 10 minutes for thermal equilibration.

  • Reaction Initiation: Rapidly inject 0.5 mL of the benzaldehyde stock solution into the cuvette. Immediately invert the cuvette once using a Teflon stopper to ensure homogeneous mixing without introducing microbubbles.

  • UV-Vis Monitoring: Initiate the kinetic scan. Monitor the disappearance of the aldehyde's characteristic λmax​ (typically between 250 nm and 280 nm, depending on the substituent) over time until the absorbance stabilizes (completion)[7].

  • Data Analysis: Extract the absorbance values ( At​ ) at various time points and the final absorbance ( A∞​ ). Plot ln(At​−A∞​) versus time ( t ). The negative slope of the resulting linear regression directly yields the pseudo-first-order rate constant, kobs​ [6].

Workflow Prep 1. Reagent Preparation (Aldehyde + Semicarbazide in Buffer) Equilibrate 2. Thermal Equilibration (Thermostated Cuvette at 25°C) Prep->Equilibrate Mix 3. Rapid Mixing & Initiation (Pseudo-First-Order Conditions) Equilibrate->Mix Monitor 4. UV-Vis Monitoring (Absorbance Decay at λ_max) Mix->Monitor Analyze 5. Data Analysis (Extract k_obs via ln(A_t - A_inf)) Monitor->Analyze

Step-by-step experimental workflow for UV-Vis kinetic monitoring of semicarbazone formation.

References

  • The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. ResearchGate.[Link]

  • The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation | Journal of Chemical Education. ACS Publications.[Link]

  • Hammett equation. Wikipedia.[Link]

  • The Hammett Equation: Probing the Mechanism of Aromatic. PDF Free Download.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Procedures for Fluorinated Compounds

Introduction: The Fluorine Factor in Modern Analytics The strategic incorporation of fluorine into pharmaceutical and agrochemical candidates has become a cornerstone of modern drug design. The unique physicochemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Factor in Modern Analytics

The strategic incorporation of fluorine into pharmaceutical and agrochemical candidates has become a cornerstone of modern drug design. The unique physicochemical properties conferred by the carbon-fluorine (C-F) bond—such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity—have led to a surge in fluorinated compounds entering development pipelines. However, the very stability of the C-F bond presents distinct and significant challenges for the analytical scientists tasked with developing and validating the methods to quantify and characterize these molecules.[1]

This guide is designed for researchers, scientists, and drug development professionals who navigate the complexities of analyzing fluorinated compounds. Moving beyond a simple checklist of validation requirements, we will explore the underlying causality behind experimental choices, compare analytical technologies through the lens of fluorine's unique chemistry, and provide robust, field-proven protocols. Our objective is to equip you with the expertise to build self-validating analytical systems that are not only compliant with global regulatory standards but are also scientifically sound and reliable for their intended purpose.

Chapter 1: The Regulatory Bedrock: ICH Q2(R2) and the Validation Lifecycle

The validation of an analytical procedure is the formal process of demonstrating its fitness for purpose.[2][3] The International Council for Harmonisation (ICH) provides the definitive framework for this process, with the ICH Q2(R1) guideline, and its recent revision ICH Q2(R2) , serving as the global standard.[4][5][6] These guidelines, adopted by the FDA and other major regulatory bodies, outline the performance characteristics that must be evaluated to ensure a method is reliable, reproducible, and accurate.[7][8][9]

The modern approach to validation, emphasized in ICH Q14 and Q2(R2), treats it not as a one-time event but as a continuous lifecycle, beginning with method development and extending through routine use.[5][8] The core validation parameters that form the foundation of this process are:

  • Specificity / Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[2]

  • Accuracy: The closeness of test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision over a short interval with the same analyst, equipment, and reagents.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[2]

    • Reproducibility: Precision between different laboratories.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

cluster_0 Analytical Procedure Lifecycle Dev 1. Procedure Development (ICH Q14) Protocol 2. Validation Protocol Design Dev->Protocol Define Analytical Target Profile (ATP) Exec 3. Validation Study Execution Protocol->Exec Pre-defined Parameters & Acceptance Criteria Report 4. Validation Report Exec->Report Summarize & Evaluate Data Routine 5. Routine Use & Monitoring Report->Routine Demonstrates 'Fit for Purpose' Transfer 6. Procedure Transfer (Revalidation) Routine->Transfer Lifecycle Change (e.g., new lab/instrument) Start Start: Analyze Fluorinated Compound Q_Volatile Is the analyte volatile? Start->Q_Volatile Q_Trace Is trace-level quantification (e.g., < ng/mL) required? Q_Volatile->Q_Trace No GCMS Consider GC-MS Q_Volatile->GCMS Yes Q_Identity Is absolute structural confirmation or quantification without a specific standard needed? Q_Trace->Q_Identity No LCMS Consider HPLC/UPLC-MS Q_Trace->LCMS Yes Q_TotalF Is the goal to measure Total Organic Fluorine? Q_Identity->Q_TotalF No NMR Consider ¹⁹F NMR Q_Identity->NMR Yes Q_TotalF->LCMS No (Default for non-volatile assay) CIC Consider CIC Q_TotalF->CIC Yes cluster_0 Sources of Contamination in Fluorinated Compound Analysis Source_HPLC HPLC/UPLC System Mitigation_HPLC Use PEEK or stainless steel tubing Bypass PTFE degasser membranes Install a delay column Source_HPLC->Mitigation_HPLC Mitigation Source_Solvents Solvents & Reagents Mitigation_Solvents Test solvents for PFAS background Use HPLC-grade or better Source_Solvents->Mitigation_Solvents Mitigation Source_Labware Sample Containers & Labware Mitigation_Labware Use polypropylene (PP) instead of glass Avoid PTFE-coated septa/caps Test all materials for leaching Source_Labware->Mitigation_Labware Mitigation

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde. As a trusted partner in your research and development endeavors, we are committe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde. As a trusted partner in your research and development endeavors, we are committed to providing information that extends beyond the product itself, ensuring the safety of laboratory personnel and adherence to environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

The principles outlined here are grounded in established safety protocols and regulatory frameworks, primarily the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3] Proper management of hazardous materials from "cradle-to-grave" is a legal and ethical responsibility for all waste generators.[4]

Hazard Identification and Essential Risk Assessment

A foundational element of safe chemical handling is a thorough understanding of the substance's intrinsic hazards. 5-Hydroxy-2-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde whose risk profile necessitates careful handling and disposal. Its hazards are formally classified under the Globally Harmonized System (GHS).

Based on available safety data, this compound is classified as follows:

  • Harmful if swallowed (H302)[5]

  • Causes skin irritation (H315)[5]

  • Causes serious eye irritation (H319)[5]

The trifluoromethyl group warrants special consideration. While stable under normal conditions, organofluorine compounds can decompose under high heat (e.g., in a fire) to release highly toxic and corrosive gases, including hydrogen fluoride.[6] This potential for hazardous by-product formation is a critical factor in determining the correct disposal pathway, which must involve a licensed facility capable of managing such substances.

Table 1: Hazard Profile of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

Hazard AttributeClassificationGHS Code
GHS Pictogram Exclamation MarkGHS07[5]
Signal Word Warning[5]
Acute Oral Toxicity Harmful if swallowedH302[5]
Skin Irritation Causes skin irritationH315[5]
Eye Irritation Causes serious eye irritationH319[5]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling 5-Hydroxy-2-(trifluoromethyl)benzaldehyde in any capacity, including for disposal, the following engineering controls and PPE must be in place.

  • Engineering Controls : All handling of this substance, including weighing, transferring, and preparing for disposal, must be conducted in a properly functioning chemical fume hood to prevent inhalation of any vapors or aerosols.[6][7]

  • Eye and Face Protection : Wear tight-sealing safety goggles or a face shield that conforms to government standards such as EN166 (EU) or NIOSH (US).[6][7][8]

  • Skin Protection :

    • Gloves : Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[7][9] Use proper glove removal technique to avoid skin contact.[9]

    • Protective Clothing : A standard lab coat is required. For larger quantities or in the event of a spill, chemically impervious clothing may be necessary.[8]

  • Respiratory Protection : Under normal use in a fume hood, respiratory protection is not typically required. However, in case of a large spill or ventilation failure, a respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[9]

Step-by-Step Waste Disposal Protocol

Disposal of this chemical is strictly regulated. It must never be disposed of down the drain or in solid waste bins.[2][9][10] The following protocol ensures compliance and safety.

Step 1: Waste Characterization The first step is to correctly identify the material as hazardous waste.[4] Due to its documented health hazards (H302, H315, H319), 5-Hydroxy-2-(trifluoromethyl)benzaldehyde is classified as a hazardous waste under EPA regulations.[11]

Step 2: Waste Segregation To prevent dangerous reactions, this waste stream must be segregated.[2][10]

  • Store waste 5-Hydroxy-2-(trifluoromethyl)benzaldehyde in a dedicated container.

  • Do not mix with incompatible wastes such as strong oxidizing agents, strong bases, or other reactive chemicals.[11][12] Always check the Safety Data Sheet (SDS) for detailed incompatibility information.[12]

Step 3: Containerization and Labeling Proper containment is crucial for safe storage and transport.

  • Container Selection : Use a container that is in good condition, free of leaks, and chemically compatible with the waste.[2][13] The original product container is often the best option.[13] The container must have a secure, leak-proof closure.[2]

  • Labeling : The waste container must be clearly labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Hydroxy-2-(trifluoromethyl)benzaldehyde"

    • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark)

    • The date when waste was first added to the container (accumulation start date)

Step 4: Storage in a Satellite Accumulation Area (SAA) Labs may accumulate hazardous waste at or near the point of generation in a designated SAA.[11]

  • The SAA must be under the control of the operator generating the waste.

  • The labeled waste container must be kept closed at all times except when actively adding waste.[11]

  • There are limits to the amount of waste that can be stored in an SAA (typically 55 gallons of non-acutely hazardous waste).[11]

Step 5: Arranging for Final Disposal Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[9] This ensures the waste is transported, treated, and disposed of in a manner that complies with all federal, state, and local regulations.[14]

G cluster_prep Preparation & Characterization cluster_contain Containment & Storage cluster_disposal Final Disposal start Waste Generated: 5-Hydroxy-2-(trifluoromethyl)benzaldehyde characterize Characterize as Hazardous Waste (per GHS H302, H315, H319) start->characterize ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe container Select Compatible, Labeled Container with Secure Lid ppe->container segregate Segregate from Incompatible Materials (e.g., Strong Bases, Oxidizers) container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end Waste Removed for Proper Disposal pickup->end caption Disposal Workflow for 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

Caption: Disposal Workflow for 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

Emergency Procedures: Spill and Exposure Management

Spill Response: In the event of a spill, immediate and correct action is vital.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.[6][8]

  • Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Protect : Wear the appropriate PPE as described in Section 2.

  • Contain : Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[14][15]

  • Collect : Carefully sweep or scoop the absorbed material and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste.[8][9][14] All materials used for cleanup must also be disposed of as hazardous waste.[13]

  • Decontaminate : Clean the spill area thoroughly.

Personnel Exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15][16] Seek immediate medical attention.[14][16]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[14][15][16] If skin irritation occurs, seek medical attention.[15]

  • Inhalation : Move the affected person to fresh air.[15][16] If breathing is difficult, provide oxygen. Seek medical attention.[16]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal of Empty Containers

An empty container that held this chemical must still be handled with care.

  • The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.[13]

  • Crucially, all the rinsate from this process must be collected and disposed of as hazardous waste.[13]

  • Once triple-rinsed, completely deface or remove all labels from the empty container.[12][13]

  • After these steps, the container may be disposed of in the appropriate glass or plastic recycling bin.[12]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • IESI. (2022, July 12).
  • Daniels Health. (2025, May 21).
  • Safety-Kleen. (n.d.).
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS.
  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. EPA.
  • Vanderbilt University Medical Center. (n.d.).
  • Study.com. (n.d.).
  • Labor Security System. (n.d.).
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. EPA.
  • BenchChem. (2025). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Disposal of N-Allyl-3-(trifluoromethyl)aniline.
  • Capot Chemical. (2010, May 26). Material Safety Data Sheet for 5-Chloro-2-(trifluoromethyl)benzaldehyde.
  • Echemi. (n.d.).
  • TCI Chemicals. (2025, November 26). SAFETY DATA SHEET for 2-(Trifluoromethoxy)benzaldehyde.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET for 2-(Trifluoromethoxy)benzaldehyde.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET for 2-Fluoro-5-(trifluoromethyl)benzaldehyde.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for o-(Trifluoromethyl)benzaldehyde.
  • Angene Chemical. (2024, August 27).
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET for 8-(Trifluoromethyl)quinolin-4-ol.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzaldehyde | 210039-65-9.
  • Fisher Scientific. (2024, February 10). SAFETY DATA SHEET for 2-(Trifluoromethyl)benzaldehyde.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.